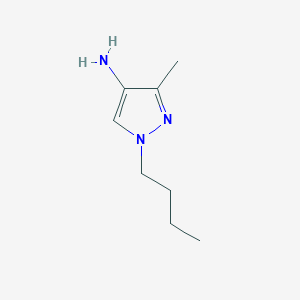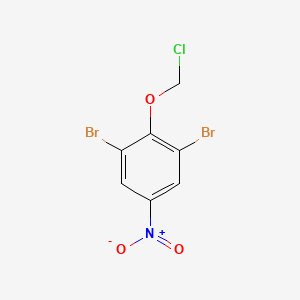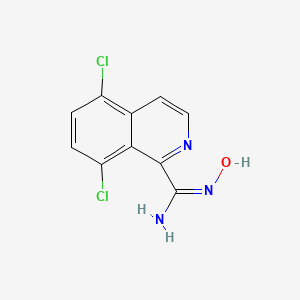
(E)-5,8-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of dichloro substituents and a hydroxyisoquinoline core, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce (E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,8-Dichloroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties.
N’-hydroxyisoquinoline-1-carboximidamide: Similar core structure but without the dichloro substituents.
Properties
Molecular Formula |
C10H7Cl2N3O |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
5,8-dichloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
STEKNAJSHHFDMP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
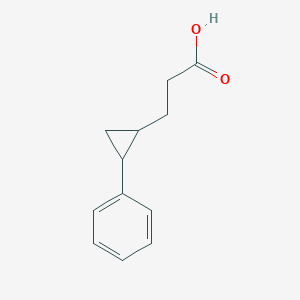
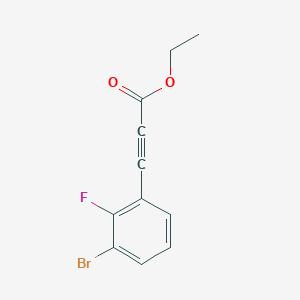
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
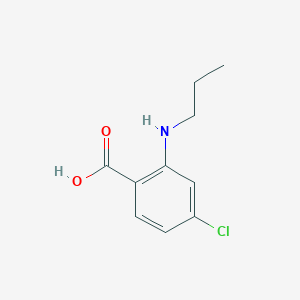
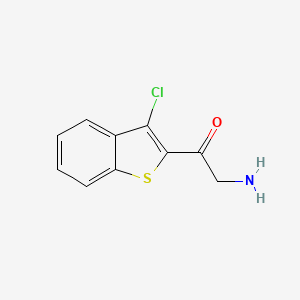

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
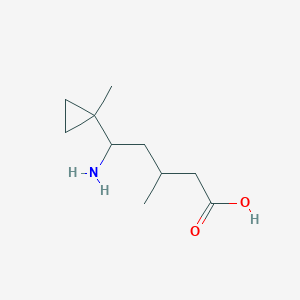
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
